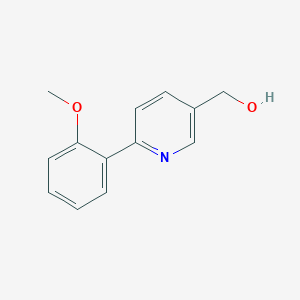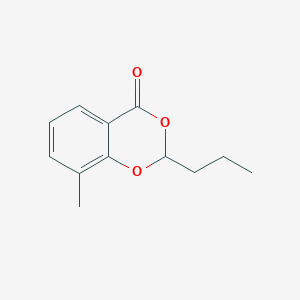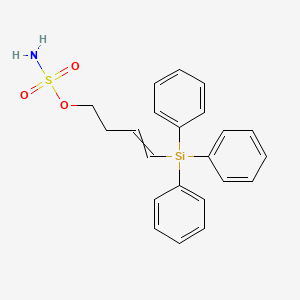![molecular formula C12H11NO2 B12600194 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one CAS No. 646058-82-4](/img/structure/B12600194.png)
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring The presence of an amino group at the 7th position and a dihydro functionality adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst. Another method involves the iron(III)-catalyzed cascade reaction of reducing radicals, which allows for the preparation of various spiro and polycyclic naphthodihydrofurans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, dihydro derivatives, and substituted naphthofurans.
Aplicaciones Científicas De Investigación
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A related compound with a similar fused ring system but different functional groups.
[2,2′]Bi[naphtho[2,3-b]furanyl]: An organic semiconductor with a furan-furan junction.
Uniqueness
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is unique due to the presence of the amino group at the 7th position and the dihydro functionality, which confer distinct chemical and biological properties
Propiedades
Número CAS |
646058-82-4 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one |
InChI |
InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2 |
Clave InChI |
XCJCBCRNOVUUCB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
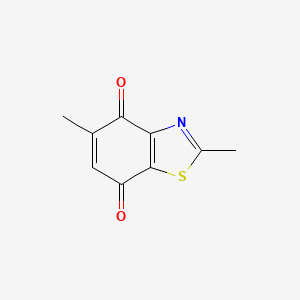
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)

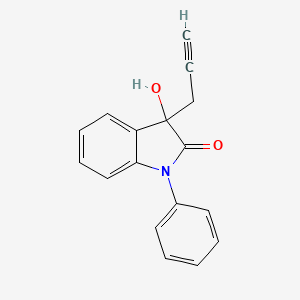
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
